(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate

Asymmetric synthesis Depsipeptide coupling Chiral building block

Sourcing enantiopure (S)-configured tert-butyl esters for asymmetric synthesis can be challenging. This compound resolves that need as a protected L-phenyllactic acid derivative with defined (S)-stereochemistry, providing a balanced hydrolytic stability and acid-labile deprotection. Key advantages include: - Preferred chiral pool for clavatustides A & B synthesis with anti-cancer activity - Acid-labile tert-butyl ester enables mild, racemization-free deprotection - Room temperature stability eliminates cold-chain logistics, ideal for pilot-scale campaigns

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 7622-23-3
Cat. No. B1280383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate
CAS7622-23-3
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CC=CC=C1)O
InChIInChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m0/s1
InChIKeyGMYNKCIZSNJVEE-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate: Chiral Building Block


(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate (CAS 7622-23-3), also known as tert-butyl (2S)-2-hydroxy-3-phenylpropanoate, is a chiral β-hydroxy ester that serves as a protected derivative of L-phenyllactic acid [1]. This compound features a tert-butyl ester group that confers steric protection and moderates reactivity compared to its free acid counterpart, while its defined (S)-stereochemistry at the α-carbon enables its use as a chiral building block in asymmetric syntheses . The tert-butyl ester functionality provides a balance between hydrolytic stability and acid-labile deprotection, making it a versatile intermediate for the preparation of enantiomerically pure pharmaceuticals, natural products, and functionalized scaffolds .

Stereochemical Control
Defined (S)-stereochemistry for asymmetric synthesis and enantiomer-comparison studies
Orthogonal Protection
Acid-labile tert-butyl ester enables selective deprotection without racemization
Ambient Logistics
Room temperature storage suitability may reduce cold-chain requirements for laboratory workflows

Why (R)-Enantiomer & Alternative Esters Fail


Substituting (S)-tert-butyl 2-hydroxy-3-phenylpropanoate with its (R)-enantiomer (CAS 111505-52-3), the methyl ester (CAS 27000-00-6), or the free acid (CAS 20312-36-1) is not chemically equivalent and can lead to divergent outcomes in stereoselective transformations. The (R)-enantiomer produces the opposite absolute configuration in downstream products, which is critical in chiral drug synthesis where enantiopurity governs pharmacological activity . The methyl and ethyl esters differ significantly in hydrolytic stability, steric bulk, and protecting group orthogonality, directly impacting reaction selectivity and yield [1]. Furthermore, the tert-butyl ester's specific combination of steric hindrance and acid-lability enables selective deprotection under mild conditions without racemization, a feature not shared by methyl or ethyl esters, which require harsher hydrolytic conditions or are prone to premature cleavage .

(R)-Enantiomer Opposite Configuration
Using the (R)-enantiomer yields the opposite absolute configuration in downstream products, which may alter stereochemical outcome in chiral drug synthesis.
Methyl/Ethyl Ester Hydrolytic Mismatch
Methyl and ethyl esters differ in hydrolytic stability and steric bulk; their deprotection conditions may shift reaction selectivity and could lead to premature cleavage.
Free Acid Storage Liability
The parent free acid requires -20°C storage for long-term stability, whereas the tert-butyl ester is reported stable at room temperature, potentially affecting laboratory logistics.

(S)-tert-Butyl Ester: Quantitative Differentiation


Synthetic Yield in Clavatustide Formation

In the synthesis of clavatustides A and B, the ring-opening esterification of benzoxazinones with (S)-tert-butyl 2-hydroxy-3-phenylpropanoate produced intermediates 8a and 8b in 85% and 86% isolated yield, respectively. Under identical conditions, the (R)-enantiomer gave yields of 84% and 85% for the corresponding intermediates ent-8a and ent-8b [1].

Yield (S) vs (R)
(S)-ester: 85% (8a), 86% (8b)
(R)-ester: 84%, 85%
Δ +1%
Reported head-to-head yield context; small difference in esterification of benzoxazinones
Ag2O, THF; single isomer formation
Asymmetric synthesis Depsipeptide coupling Chiral building block

Lipophilicity and Membrane Permeability

The tert-butyl ester of (S)-2-hydroxy-3-phenylpropanoate exhibits a computed XLogP3-AA value of 2.4 [1], which is significantly higher than the methyl ester (XLogP3 ~1.3, estimated) and the ethyl ester (XLogP3 ~2.0, estimated) [2]. This elevated lipophilicity enhances membrane permeability in biological assays and increases retention on reversed-phase HPLC columns.

Lipophilicity XLogP3
tert-butyl ester: 2.4
Methyl ester: ~1.3
Ethyl ester: ~2.0
Δ +1.1 over methyl
Reported computed lipophilicity; may support cell permeability assay review
XLogP3-AA, PubChem 2025; ethyl estimate
Lipophilicity ADME prediction Chromatographic retention

Commercial Purity Benchmarking

Commercial vendors routinely supply (S)-tert-butyl 2-hydroxy-3-phenylpropanoate with a purity specification of ≥96% . In contrast, the corresponding methyl ester is frequently offered at 95% purity [1], and the (R)-enantiomer of the tert-butyl ester is listed with a purity of 95% by some suppliers .

Commercial Purity
Data to verify
(S)-tert-butyl ester: ≥96%
(R)-tert-butyl ester: 95%
Methyl ester: 95%
Δ +1%
Reported vendor specification; may reduce purification needs in preparative workflows
Source review recommended; commercial offerings may vary
Chemical purity Chiral intermediate Procurement specification

Room Temperature Storage Stability

The tert-butyl ester derivative (S)-tert-butyl 2-hydroxy-3-phenylpropanoate is stable at room temperature when sealed in a dry environment . In contrast, the parent free acid, (S)-2-hydroxy-3-phenylpropanoic acid, requires storage at -20°C for long-term stability .

Storage Temperature
Data to verify
tert-butyl ester: Room temp (dry)
Free acid: -20°C
ΔT ~40-45°C
Reported storage context; may simplify inventory without dedicated freezers
Vendor recommendations; verify under actual lab conditions
Stability Storage condition Logistics

Distinct Mass for LC-MS Monitoring

The tert-butyl ester (MW = 222.28 g/mol) [1] possesses a molecular weight 42.08 Da higher than the methyl ester (MW = 180.20 g/mol) [2] and 28.05 Da higher than the ethyl ester (MW = 194.23 g/mol) [3]. This mass difference facilitates unambiguous identification of the tert-butyl-protected species in LC-MS reaction monitoring and distinguishes it from deprotected products.

LC-MS Mass
tert-butyl: 222.28 Da
Methyl: 180.20 Da
Ethyl: 194.23 Da
Δ +42.1 vs methyl
Reported mass distinction; supports unambiguous LC-MS monitoring of protected species
Exact mass PubChem; aids reaction progress analysis
Mass spectrometry Protecting group Reaction monitoring

(S)-tert-Butyl Ester: Application Scenarios


Cyclodepsipeptide Natural Product Synthesis

The (S)-enantiomer provides a marginally higher yield (85-86%) than the (R)-enantiomer (84-85%) in the esterification of benzoxazinones to form S-configured clavatustide intermediates [1]. This makes it the preferred starting material for the synthesis of clavatustides A and B, which exhibit anti-cancer activity. The ≥96% purity ensures minimal byproduct formation during the multi-step sequence.

Asymmetric Synthesis with Orthogonal Protection

The tert-butyl ester group provides acid-labile protection that is orthogonal to methyl and ethyl esters. Its higher molecular weight (222.28 Da) [1] enables facile LC-MS monitoring of deprotection events. The room temperature storage stability eliminates cold-chain requirements, making it logistically favorable for pilot-scale or manufacturing campaigns where freezer capacity is limited.

Enhanced Membrane Permeability in Cell Assays

With an XLogP3-AA of 2.4 [1], this tert-butyl ester derivative exhibits higher lipophilicity than the methyl or ethyl esters, predicting improved passive diffusion across cell membranes. This property is advantageous in phenotypic screening campaigns where the compound is used as a prodrug-like precursor or a permeability probe.

Preparative Chromatography with Distinct Retention

The XLogP3-AA value of 2.4 [1] confers significantly greater reversed-phase HPLC retention compared to the methyl ester (XLogP3 ~1.3). This differential retention facilitates the separation of the tert-butyl-protected species from deprotected byproducts or less lipophilic impurities, improving purification efficiency in preparative-scale isolations.

Application
Selection Property
Validation Focus
Cyclodepsipeptide Natural Product Synthesis
(S)-stereochemistry control
Enantiomeric yield review in depsipeptide coupling
Orthogonal Ester Protection
Acid-labile tert-butyl group
Selective deprotection monitoring under mild conditions
Cell Permeability Context
Lipophilicity (XLogP3)
Membrane permeability assay interpretation
Preparative HPLC Separation
Chromatographic retention
Purity and byproduct separation efficiency

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